An In-depth Technical Guide on Liral (Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde)
An In-depth Technical Guide on Liral (Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liral, with the IUPAC name 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, is a synthetic fragrance ingredient known for its soft, delicate floral scent reminiscent of lily of the valley.[1][2] It has been widely used in a variety of consumer products, including perfumes, soaps, and cosmetics.[1] However, Liral is also recognized as a skin allergen, leading to restrictions on its use in cosmetic products.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and toxicological profile of Liral, with a focus on the molecular mechanisms of skin sensitization. Detailed experimental protocols and data are presented to support further research and development in the fields of toxicology and dermatology.
Chemical Identity and Properties
Liral is a mixture of isomers and is a colorless to light yellow, viscous liquid at room temperature.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | [5] |
| Synonyms | Hydroxyisohexyl 3-cyclohexene carboxaldehyde, Lyral | [5][6] |
| CAS Number | 31906-04-4 | [5][6] |
| Molecular Formula | C13H22O2 | [5][6] |
| Molecular Weight | 210.31 g/mol | [5][7] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 319 °C | |
| Flash Point | 94 °C | |
| Specific Gravity (20/20) | 1.00 | |
| Vapor Pressure | 0.000041 mm Hg @ 23° C | [8] |
| Log P | 2.1 | [8] |
Synthesis
The typical synthesis of Liral begins with the Diels-Alder reaction of myrcenol and acrolein. This reaction forms the cyclohexenecarbaldehyde intermediate. The synthesis is completed by an acid-catalyzed hydration of this intermediate, which forms the tertiary alcohol, yielding Liral.[3]
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the identification and quantification of Liral in various products. The mass spectrum of Liral provides a unique fragmentation pattern that serves as a fingerprint for its identification.[7] For the analysis of its metabolites, liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is employed to obtain detailed structural information.[7]
Toxicological Profile
The primary toxicological concern associated with Liral is its potential to cause allergic contact dermatitis, a type IV hypersensitivity reaction.[3] Due to its allergenic properties, its use in cosmetic products has been restricted by regulatory bodies.
Mitochondrial Toxicity
Research has indicated that Liral can be toxic to mitochondria. It has been shown to decrease intracellular ATP levels in a dose-dependent manner in HaCaT cells. Furthermore, Liral can inhibit the activity of Complexes I and II of the electron transport chain, which impairs oxidative phosphorylation and cellular energy production.[7]
Mechanism of Skin Sensitization
The process of skin sensitization by a chemical like Liral is a complex biological cascade. It is understood to involve a series of key events that are part of an Adverse Outcome Pathway (AOP).[9][10] The initial event is the covalent binding of the chemical (or its metabolites) to skin proteins, forming a hapten-protein conjugate.[9] This is followed by the activation of keratinocytes and dendritic cells.[10] The activated dendritic cells then migrate to the draining lymph nodes, where they present the antigen to T-cells, leading to their proliferation.[10] Subsequent exposure to the same chemical can then trigger a full-blown allergic reaction.
Caption: Proposed adverse outcome pathway for Liral-induced skin sensitization.
Experimental Protocols
A key in vivo assay for assessing the skin sensitization potential of chemicals is the Murine Local Lymph Node Assay (LLNA).[11][12][13]
Murine Local Lymph Node Assay (LLNA) Protocol
The LLNA measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test substance.[12][13] An increase in proliferation is indicative of a sensitizing potential.[13]
Materials:
-
Test substance (Liral)
-
Vehicle (e.g., acetone:olive oil, 4:1)[14]
-
Positive control (e.g., a known sensitizer)
-
Mice (a minimum of four animals per dose group is recommended)[12]
Procedure:
-
Dosing: Apply the test material topically to the dorsum of the ears of the mice on three consecutive days (Day 0, 1, and 2).[11]
-
Proliferation Labeling: On Day 5, inject the mice with [³H]-methyl thymidine or BrdU.[11][13]
-
Tissue Collection: Five hours after injection, euthanize the mice and excise the draining auricular lymph nodes.[11]
-
Cell Preparation: Prepare single-cell suspensions of the lymph node cells.[11]
-
Measurement of Proliferation:
-
Data Analysis: Calculate the Stimulation Index (SI) by comparing the proliferation in the test groups to the vehicle-treated control group. An SI greater than 3 is typically considered a positive result, indicating a sensitizing potential.[13]
Caption: Experimental workflow for the Murine Local Lymph Node Assay (LLNA).
Conclusion
Liral is a synthetic fragrance with well-characterized chemical properties. While it has been valued in the fragrance industry for its pleasant scent, its potential to act as a skin allergen is a significant concern for human health. Understanding the chemical properties, synthesis, and, most importantly, the toxicological profile of Liral is crucial for researchers, scientists, and professionals in the cosmetic and chemical industries. The mechanism of skin sensitization, as outlined in the Adverse Outcome Pathway, provides a framework for the development of non-animal testing strategies. The detailed experimental protocol for the LLNA serves as a reference for the in vivo assessment of skin sensitization potential. Further research into the mitochondrial toxicity of Liral and the development of robust in vitro assays will continue to be important areas of investigation to ensure consumer safety.
References
- 1. leerall, 31906-04-4 [thegoodscentscompany.com]
- 2. cosmosweet.com [cosmosweet.com]
- 3. Hydroxymethylpentylcyclohexenecarboxaldehyde - Wikipedia [en.wikipedia.org]
- 4. Lyral | 31906-04-4 [amp.chemicalbook.com]
- 5. Liral | C13H22O2 | CID 91604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Liral [webbook.nist.gov]
- 7. Lyral | 31906-04-4 | Benchchem [benchchem.com]
- 8. iff.com [iff.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 14. ftp.cdc.gov [ftp.cdc.gov]
